molecular formula C8H5ClF2O3 B13539729 2-Chloro-4,5-difluoromandelic acid

2-Chloro-4,5-difluoromandelic acid

Cat. No.: B13539729
M. Wt: 222.57 g/mol
InChI Key: FMKXPBBTSKDWKN-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzoic acid (C7H3ClF2O2) is an important intermediate in medicinal compounds and pesticides . Its molecular weight is 192.55 g/mol, and its chemical structure is represented as:

ClC6H2(F)2CO2H\text{ClC}_6\text{H}_2(\text{F})_2\text{CO}_2\text{H} ClC6​H2​(F)2​CO2​H

Preparation Methods

Synthetic Routes:: One efficient synthesis method involves the reaction of 2,3-difluorotoluene with chlorine gas to form 2-chloro-4,5-difluorotoluene. Subsequent hydrolysis of 2-chloro-4,5-difluorotoluene yields 2-chloro-4,5-difluorobenzoic acid .

Industrial Production:: Industrial production methods typically involve large-scale synthesis using the above routes. Precise reaction conditions and scale-up processes are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

2-Chloro-4,5-difluorobenzoic acid undergoes various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: These transformations modify the oxidation state of the molecule.

    Common Reagents and Conditions: Reagents like strong bases (e.g., NaOH), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO) are used.

    Major Products: The specific products depend on the reaction conditions and substituents involved.

Scientific Research Applications

2-Chloro-4,5-difluorobenzoic acid finds applications in:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Pesticides: It contributes to the development of effective agrochemicals.

    Materials Science: Researchers explore its properties for potential materials applications.

Mechanism of Action

The compound’s mechanism of action varies based on its specific application. It may interact with biological targets, enzymes, or receptors, affecting cellular processes.

Comparison with Similar Compounds

While 2-Chloro-4,5-difluorobenzoic acid is unique due to its specific substitution pattern, similar compounds include other halogenated benzoic acids and their derivatives.

Remember that safety precautions should be followed when handling this compound, as indicated by its hazard classifications

Properties

Molecular Formula

C8H5ClF2O3

Molecular Weight

222.57 g/mol

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5ClF2O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

FMKXPBBTSKDWKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(C(=O)O)O

Origin of Product

United States

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